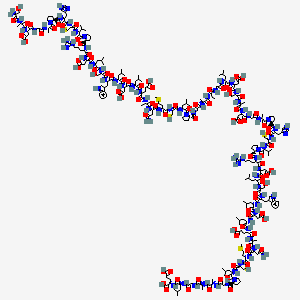
Difopein
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Difopein is a high-affinity inhibitor of the 14-3-3 proteins, which are ubiquitous regulatory molecules involved in various cellular processes such as signal transduction, cell cycle control, and apoptosis . This compound is a dimeric version of the R18 peptide and has been shown to induce apoptosis in various cancer cells, making it a potential candidate for anticancer therapies .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Difopein is synthesized through peptide synthesis techniques. The process involves the solid-phase synthesis of the peptide chain, followed by purification using high-performance liquid chromatography (HPLC). The peptide is then dimerized to form this compound .
Industrial Production Methods: Industrial production of this compound involves large-scale peptide synthesis using automated peptide synthesizers. The synthesized peptide is purified using industrial-scale HPLC systems to ensure high purity and yield .
Analyse Des Réactions Chimiques
Types of Reactions: Difopein primarily undergoes binding interactions with 14-3-3 proteins. It inhibits the interaction between 14-3-3 proteins and their target proteins, such as Raf-1, Bad, ASK1, and exoenzyme S .
Common Reagents and Conditions: The synthesis of this compound involves standard peptide synthesis reagents such as Fmoc-protected amino acids, coupling reagents like HBTU, and deprotection reagents like piperidine .
Major Products Formed: The major product formed from the synthesis of this compound is the dimeric peptide itself. No significant by-products are reported in the literature .
Applications De Recherche Scientifique
Difopein has several scientific research applications, including:
Mécanisme D'action
Difopein exerts its effects by binding to 14-3-3 proteins with high affinity, thereby inhibiting their interaction with target proteins. This inhibition disrupts the regulatory functions of 14-3-3 proteins, leading to the induction of apoptosis in cancer cells. The molecular targets involved include Raf-1, Bad, ASK1, and exoenzyme S .
Comparaison Avec Des Composés Similaires
R18 Peptide: The monomeric version of Difopein, also inhibits 14-3-3 proteins but with lower affinity.
FOBISIN101: A small molecule inhibitor of 14-3-3 proteins, blocks the binding of 14-3-3 with Raf-1 and other target proteins.
Uniqueness of this compound: this compound’s dimeric structure provides it with a higher affinity for 14-3-3 proteins compared to its monomeric counterpart, R18. This higher affinity makes this compound more effective in inhibiting 14-3-3 protein interactions and inducing apoptosis in cancer cells .
Propriétés
IUPAC Name |
(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]propanoyl]amino]-3-carboxypropanoyl]amino]acetyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-sulfanylpropanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-4-carboxybutanoyl]amino]propanoyl]amino]-4-oxobutanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-sulfanylpropanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]propanoyl]amino]propanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-3-carboxypropanoyl]amino]acetyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-sulfanylpropanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-4-carboxybutanoyl]amino]propanoyl]amino]-4-oxobutanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-sulfanylpropanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]propanoyl]amino]propanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]pentanedioic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C273H424N76O89S6/c1-122(2)79-160(233(399)313-159(271(437)438)63-66-206(366)367)305-202(360)110-287-216(382)134(25)299-218(384)136(27)295-198(356)108-291-259(425)190-55-43-73-346(190)267(433)181(87-130(17)18)333-255(421)186(116-439)338-231(397)157(67-77-443-35)309-245(411)172(93-196(275)354)314-221(387)139(30)302-227(393)155(61-64-204(362)363)307-235(401)162(81-124(5)6)320-249(415)178(99-211(376)377)329-237(403)165(84-127(11)12)319-242(408)169(90-145-103-286-152-52-40-38-50-149(145)152)325-254(420)185(115-353)337-240(406)167(86-129(15)16)323-248(414)177(98-210(374)375)327-230(396)154(54-42-70-284-273(279)280)312-262(428)195-60-48-76-349(195)270(436)215(133(23)24)343-258(424)189(119-442)341-244(410)171(92-147-105-282-121-294-147)332-264(430)193-58-46-72-345(193)266(432)143(34)298-201(359)107-290-226(392)175(96-208(370)371)317-223(389)141(32)304-252(418)183(113-351)335-251(417)180(101-213(380)381)328-234(400)161(80-123(3)4)306-203(361)111-288-217(383)135(26)300-219(385)137(28)296-199(357)109-292-260(426)191-56-44-74-347(191)268(434)182(88-131(19)20)334-256(422)187(117-440)339-232(398)158(68-78-444-36)310-246(412)173(94-197(276)355)315-222(388)140(31)303-228(394)156(62-65-205(364)365)308-236(402)163(82-125(7)8)321-250(416)179(100-212(378)379)330-238(404)164(83-126(9)10)318-241(407)168(89-144-102-285-151-51-39-37-49-148(144)151)324-253(419)184(114-352)336-239(405)166(85-128(13)14)322-247(413)176(97-209(372)373)326-229(395)153(53-41-69-283-272(277)278)311-261(427)194-59-47-75-348(194)269(435)214(132(21)22)342-257(423)188(118-441)340-243(409)170(91-146-104-281-120-293-146)331-263(429)192-57-45-71-344(192)265(431)142(33)297-200(358)106-289-225(391)174(95-207(368)369)316-220(386)138(29)301-224(390)150(274)112-350/h37-40,49-52,102-105,120-143,150,153-195,214-215,285-286,350-353,439-442H,41-48,53-101,106-119,274H2,1-36H3,(H2,275,354)(H2,276,355)(H,281,293)(H,282,294)(H,287,382)(H,288,383)(H,289,391)(H,290,392)(H,291,425)(H,292,426)(H,295,356)(H,296,357)(H,297,358)(H,298,359)(H,299,384)(H,300,385)(H,301,390)(H,302,393)(H,303,394)(H,304,418)(H,305,360)(H,306,361)(H,307,401)(H,308,402)(H,309,411)(H,310,412)(H,311,427)(H,312,428)(H,313,399)(H,314,387)(H,315,388)(H,316,386)(H,317,389)(H,318,407)(H,319,408)(H,320,415)(H,321,416)(H,322,413)(H,323,414)(H,324,419)(H,325,420)(H,326,395)(H,327,396)(H,328,400)(H,329,403)(H,330,404)(H,331,429)(H,332,430)(H,333,421)(H,334,422)(H,335,417)(H,336,405)(H,337,406)(H,338,397)(H,339,398)(H,340,409)(H,341,410)(H,342,423)(H,343,424)(H,362,363)(H,364,365)(H,366,367)(H,368,369)(H,370,371)(H,372,373)(H,374,375)(H,376,377)(H,378,379)(H,380,381)(H,437,438)(H4,277,278,283)(H4,279,280,284)/t134-,135-,136-,137-,138-,139-,140-,141-,142-,143-,150-,153-,154-,155-,156-,157-,158-,159-,160-,161-,162-,163-,164-,165-,166-,167-,168-,169-,170-,171-,172-,173-,174-,175-,176-,177-,178-,179-,180-,181-,182-,183-,184-,185-,186-,187-,188-,189-,190-,191-,192-,193-,194-,195-,214-,215-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTCJKZSYQTZRQE-CSMGIIAWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)CNC(=O)C(C)NC(=O)C(C)NC(=O)CNC(=O)C1CCCN1C(=O)C(CC(C)C)NC(=O)C(CS)NC(=O)C(CCSC)NC(=O)C(CC(=O)N)NC(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C4CCCN4C(=O)C(C(C)C)NC(=O)C(CS)NC(=O)C(CC5=CNC=N5)NC(=O)C6CCCN6C(=O)C(C)NC(=O)CNC(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)CNC(=O)C(C)NC(=O)C(C)NC(=O)CNC(=O)C7CCCN7C(=O)C(CC(C)C)NC(=O)C(CS)NC(=O)C(CCSC)NC(=O)C(CC(=O)N)NC(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC8=CNC9=CC=CC=C98)NC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C1CCCN1C(=O)C(C(C)C)NC(=O)C(CS)NC(=O)C(CC1=CNC=N1)NC(=O)C1CCCN1C(=O)C(C)NC(=O)CNC(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C(CO)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](C)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)CNC(=O)[C@@H]1CCCN1C(=O)[C@H](CC(C)C)NC(=O)[C@H](CS)NC(=O)[C@H](CCSC)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@@H]4CCCN4C(=O)[C@H](C(C)C)NC(=O)[C@H](CS)NC(=O)[C@H](CC5=CNC=N5)NC(=O)[C@@H]6CCCN6C(=O)[C@H](C)NC(=O)CNC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)CNC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)CNC(=O)[C@@H]7CCCN7C(=O)[C@H](CC(C)C)NC(=O)[C@H](CS)NC(=O)[C@H](CCSC)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC8=CNC9=CC=CC=C98)NC(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@@H]1CCCN1C(=O)[C@H](C(C)C)NC(=O)[C@H](CS)NC(=O)[C@H](CC1=CNC=N1)NC(=O)[C@@H]1CCCN1C(=O)[C@H](C)NC(=O)CNC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CO)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C273H424N76O89S6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
6387 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














